molecular formula C9H7ClN2O B11904132 1-(5-Chloro-1H-indazol-3-yl)ethanone

1-(5-Chloro-1H-indazol-3-yl)ethanone

Cat. No.: B11904132
M. Wt: 194.62 g/mol
InChI Key: QHYULVPJPMDUFE-UHFFFAOYSA-N
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Description

1-(5-Chloro-1H-indazol-3-yl)ethanone is a chemical compound with the molecular formula C9H7ClN2O. It is a derivative of indazole, a bicyclic heterocycle that is known for its diverse biological activities. The presence of a chlorine atom at the 5-position of the indazole ring and an ethanone group at the 3-position makes this compound unique and potentially useful in various scientific applications .

Preparation Methods

The synthesis of 1-(5-Chloro-1H-indazol-3-yl)ethanone typically involves the reaction of 5-chloroindazole with acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-(5-Chloro-1H-indazol-3-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Chloro-1H-indazol-3-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5-Chloro-1H-indazol-3-yl)ethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

1-(5-Chloro-1H-indazol-3-yl)ethanone can be compared with other indazole derivatives, such as:

    1-(5-Bromo-1H-indazol-3-yl)ethanone: Similar structure but with a bromine atom instead of chlorine.

    1-(5-Methyl-1H-indazol-3-yl)ethanone: Contains a methyl group at the 5-position instead of chlorine.

    1-(5-Nitro-1H-indazol-3-yl)ethanone: Features a nitro group at the 5-position.

These compounds share the indazole core but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

1-(5-chloro-1H-indazol-3-yl)ethanone

InChI

InChI=1S/C9H7ClN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12)

InChI Key

QHYULVPJPMDUFE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NNC2=C1C=C(C=C2)Cl

Origin of Product

United States

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